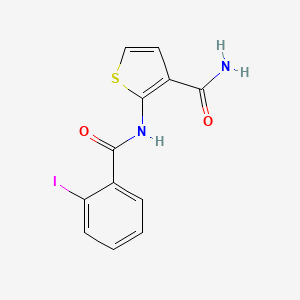

2-(2-Iodobenzamido)thiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

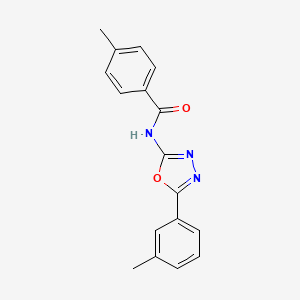

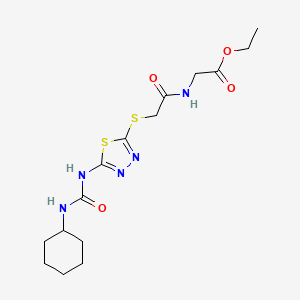

“2-(2-Iodobenzamido)thiophene-3-carboxamide” is a chemical compound with the molecular formula C12H8INO3S and a molecular weight of 373.17 . It is a derivative of thiophene, a five-membered heterocyclic compound containing a sulfur atom .

Synthesis Analysis

The synthesis of thiophene-2-carboxamide derivatives involves the cyclization of precursor compounds with N-(4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide . This process results in the formation of thiophene-2-carboxamide derivatives substituted with various functional groups .Molecular Structure Analysis

The molecular structure of “2-(2-Iodobenzamido)thiophene-3-carboxamide” includes a thiophene ring, an iodobenzamido group at the 2-position, and a carboxamide group at the 3-position . The InChI code for this compound is 1S/C12H8INO3S/c13-9-4-2-1-3-7(9)10(15)14-11-8(12(16)17)5-6-18-11/h1-6H,(H,14,15)(H,16,17) .Chemical Reactions Analysis

Thiophene-2-carboxamide derivatives, including “2-(2-Iodobenzamido)thiophene-3-carboxamide”, can undergo various chemical reactions. For instance, they can participate in cyclization reactions with precursor compounds to form new derivatives .It has a molecular weight of 373.17 . The compound is stored at room temperature .

Scientific Research Applications

Synthesis and Biological Applications

Development of Antimicrobial Agents : Studies have demonstrated the synthesis of tetrahydrothieno[2,3-c]pyridine-3-carboxamides and hexahydrocycloocta[b]thiophene-3-carboxamides by molecular modification of known antimycobacterial molecules. Among these compounds, specific derivatives showed significant activity against Mycobacterium tuberculosis, highlighting their potential as antimycobacterial agents (Nallangi et al., 2014).

Inhibition of Urokinase-Type Plasminogen Activator : A study presented the efficient synthesis of novel 4-substituted benzo[b]thiophene-2-carboxamidines, which selectively inhibit urokinase-type plasminogen activator. These compounds represent a new class of synthetic uPA inhibitors, suggesting their potential application in cancer treatment (Bridges et al., 1993).

Chemical Synthesis and Material Science

Palladium-Catalyzed Synthesis : Research into the palladium-catalyzed aminocarbonylation of iodoalkenyl and iodoaryl compounds has provided an efficient method for preparing a set of dicarboxamides. This synthesis method has implications for the development of novel materials and chemicals with specific functional properties (Carrilho et al., 2015).

Metal Complexes with Antibacterial Activities : The synthesis and characterization of Co(II), Ni(II), Cu(II), and Zn(II) complexes with thiophene-2-carboxamide-derived compounds have been explored. These metal complexes have shown enhanced antibacterial activity compared to their ligands, particularly against E. coli, demonstrating their potential as antibacterial agents (Sumrra et al., 2016).

properties

IUPAC Name |

2-[(2-iodobenzoyl)amino]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9IN2O2S/c13-9-4-2-1-3-7(9)11(17)15-12-8(10(14)16)5-6-18-12/h1-6H,(H2,14,16)(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLGKLTBHOXHIMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=C(C=CS2)C(=O)N)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9IN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Iodobenzamido)thiophene-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

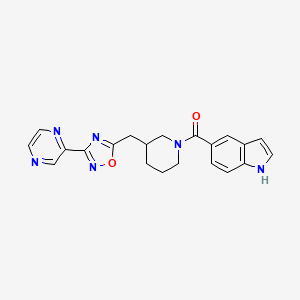

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(4-chlorophenyl)acetamide](/img/structure/B2713565.png)

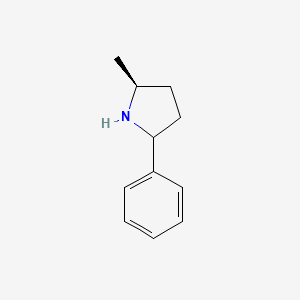

![N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2713567.png)

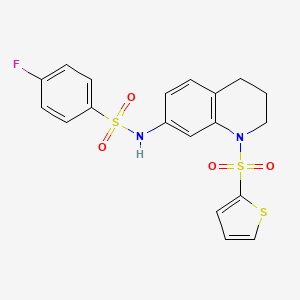

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide](/img/structure/B2713579.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide](/img/structure/B2713580.png)